12-Deoxyphorbolphenylacetate

Anti-tumor promotion Chemical carcinogenesis PKC modulator

12-Deoxyphorbolphenylacetate (synonyms: DOPP, dPP, 12-deoxyphorbol-13-phenylacetate, 12-DOPPA) is a synthetic tigliane diterpene phorbol ester that functions as a protein kinase C (PKC) activator with a distinctive pharmacological fingerprint: it activates PKC yet possesses potent anti-tumor-promoting activity rather than tumor-promoting activity. Structurally, the compound lacks the C-12 hydroxyl group characteristic of prototypical phorbol diesters such as TPA/PMA, and instead bears a phenylacetate ester at C-13, a modification that fundamentally alters its isozyme selectivity, biological readout, and safety profile relative to both 12-acyl phorbol diesters and other 12-deoxyphorbol monoesters.

Molecular Formula C28H34O6
Molecular Weight 466.6 g/mol
CAS No. 58821-98-0
Cat. No. B1214715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Deoxyphorbolphenylacetate
CAS58821-98-0
Synonyms12-deoxyphorbol-13-phenylacetate
12-deoxyphorbolphenylacetate
12-DOPP
12-DOPPA
12-DPPA
Molecular FormulaC28H34O6
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5
InChIInChI=1S/C28H34O6/c1-16-10-21-26(32,24(16)31)14-19(15-29)11-20-23-25(3,4)27(23,13-17(2)28(20,21)33)34-22(30)12-18-8-6-5-7-9-18/h5-11,17,20-21,23,29,32-33H,12-15H2,1-4H3/t17-,20+,21-,23-,26-,27+,28-/m1/s1
InChIKeyJAMGGIDPOXFRAM-XASYBOBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Deoxyphorbolphenylacetate (CAS 58821-98-0): Procurement Guide for the Non-Promoting, Isozyme-Selective PKC Modulator


12-Deoxyphorbolphenylacetate (synonyms: DOPP, dPP, 12-deoxyphorbol-13-phenylacetate, 12-DOPPA) is a synthetic tigliane diterpene phorbol ester that functions as a protein kinase C (PKC) activator with a distinctive pharmacological fingerprint: it activates PKC yet possesses potent anti-tumor-promoting activity rather than tumor-promoting activity [1]. Structurally, the compound lacks the C-12 hydroxyl group characteristic of prototypical phorbol diesters such as TPA/PMA, and instead bears a phenylacetate ester at C-13, a modification that fundamentally alters its isozyme selectivity, biological readout, and safety profile relative to both 12-acyl phorbol diesters and other 12-deoxyphorbol monoesters [2].

Why Other Phorbol Esters Cannot Substitute for 12-Deoxyphorbolphenylacetate in Targeted Research and Development


Phorbol esters exhibit profound functional divergence despite sharing a common tigliane core. TPA/PMA potently activates all PKC isotypes and acts as a tumor promoter, whereas 12-deoxyphorbolphenylacetate selectively down-regulates novel PKC isozymes with ~100-fold higher potency than classical PKC-α and actively inhibits TPA-induced tumor promotion [1]. Even within the 12-deoxyphorbol monoester subclass, substitution failures are quantitatively severe: the closest analog prostratin (12-deoxyphorbol-13-acetate) requires approximately 14-fold higher molar doses to achieve equivalent tumor promotion inhibition, and binds to PKC with two orders of magnitude lower affinity [2]. The 20-acetylated derivative DOPPA exhibits a restricted PKC-β1/β2 binding profile with IC₅₀ > 5 µM, contrasting sharply with the broad nanomolar binding (IC₅₀ 2–70 nM) of the parent compound, demonstrating that even minor structural modifications abolish the multi-isotype engagement that defines 12-deoxyphorbolphenylacetate as a research tool [3]. These differences are not incremental—they represent qualitative shifts in biological readout that directly determine experimental outcomes, making generic substitution scientifically unsound.

12-Deoxyphorbolphenylacetate: Quantitative Head-to-Head Evidence for Procurement-Driven Selection


12-Deoxyphorbolphenylacetate Inhibits PMA-Induced Tumor Promotion with 13.75-Fold Higher Molar Potency Than Prostratin in the CD-1 Mouse Skin Model

In a CD-1 mouse skin tumor promotion model where papilloma formation was initiated with DMBA and promoted by PMA, 12-deoxyphorbol-13-phenylacetate (dPP) and prostratin (12-deoxyphorbol-13-acetate) were compared as pretreatment inhibitors of tumor promotion. dPP achieved a 50% inhibitory dose (ID₅₀) of 0.8 nmol per pretreatment, compared to 11 nmol per pretreatment for prostratin, representing a 13.75-fold higher molar potency for dPP [1]. At its highest tested dose of 21.4 nmol (10 µg) per pretreatment, dPP induced an 86% (7-fold) reduction in the average number of papillomas and a 53% reduction in tumor incidence (from 100% to 47%); prostratin at its highest dose of 2.56 µmol (1 mg) caused a 96% (23-fold) reduction [1]. The dose-response was dose-dependent for both compounds, with dPP yielding comparable biological efficacy at approximately 120-fold lower molar doses [1].

Anti-tumor promotion Chemical carcinogenesis PKC modulator

12-Deoxyphorbolphenylacetate Down-Regulates Novel PKC Isozymes with 50–100-Fold Higher Potency Than Classical PKC-α, a Profile Absent in PMA/TPA

In primary mouse keratinocytes, dPP induced translocation and subsequent down-regulation of PKC isozymes with marked selectivity: the novel PKC isozymes (δ, ε, and η) were down-regulated with an ED₅₀ of approximately 1–2 nM, whereas classical PKC-α showed an ED₅₀ of approximately 100 nM, representing a 50–100-fold differential potency [1]. PKC-δ and PKC-ε were translocated from the soluble to the particulate fraction with approximately 2 orders of magnitude higher potency than PKC-α [1]. Critically, dPP down-regulates PKC-ε, in direct contrast to phorbol-12-myristate-13-acetate (PMA/TPA) and bryostatin, which retain PKC-ε following treatment [1]. This functional divergence at the level of individual isozyme down-regulation provides a mechanistic basis for dPP's anti-tumor-promoting activity that is not shared by the broad-spectrum tumor promoter PMA [1].

PKC isozyme selectivity Signal transduction Novel PKC down-regulation

12-Deoxyphorbolphenylacetate Activates Latent HIV-1 at 20–40-Fold Lower Concentrations Than Prostratin, Coupling Enhanced Potency with Anti-Tumor-Promoting Safety

In latently HIV-1-infected T cell lines (ACH2, J-Lat), DPP induced viral gene expression at nanomolar concentrations, rendering infected cells susceptible to killing by an anti-gp160 immunotoxin [1]. DPP was reported to be 20–40-fold more potent than prostratin, a difference attributed to the greater lipophilicity of its phenylacetate side chain compared to prostratin's acetate moiety [1]. This enhanced potency is combined with DPP's established anti-tumor-promoting activity, a critical safety feature absent in PMA, which activates HIV-1 expression but is a potent tumor promoter [1], [2]. DPP also down-regulates the HIV-1 receptor CD4 and co-receptor CXCR4, providing a multi-faceted mechanism of action [1].

HIV latency reversal PKC activator adjuvant Shock-and-kill strategy

12-Deoxyphorbolphenylacetate Is 10-Fold Less Potent Than TPA in Inducing Morphological Cell Transformation, Enabling PKC Signaling Studies Without Transformation Confounds

In Syrian hamster embryo (SHE) cells, the ability of five phorbol esters to induce morphological cell transformation (MCT)—an in vitro surrogate of tumor promotion—was compared under identical conditions. DOPP and its 20-acetate derivative DOPPA were approximately 10-fold less potent than TPA, sapintoxin D, and sapintoxin A in inducing MCT in early passage SHE cells [1]. All five phorbol esters reduced [125I]EGF binding at comparable concentrations, demonstrating that the reduced transforming activity of DOPP is not attributable to impaired PKC activation but reflects a downstream divergence in biological response [1]. This dissociation between PKC activation and morphological transformation is a rare and valuable property for researchers who need to study PKC-mediated signaling independently of transformation readouts.

Carcinogenesis Morphological transformation PKC signaling

12-Deoxyphorbolphenylacetate Competes for Pan-PKC Binding with Nanomolar Affinity (IC₅₀ 2–70 nM), While the 20-Acetylated Derivative DOPPA Fails to Compete Below 5 µM

In a mixed micellar [³H]PDBu competition binding assay using seven recombinant PKC isotypes (α, β1, β2, γ, δ, ε, ζ) expressed in the baculovirus/insect cell system, 12-deoxyphorbol-13-O-phenylacetate (DOPP) competed for [³H]PDBu binding to all isotypes with IC₅₀ values ranging from 2 to 70 nM, ranking alongside TPA and PDBu in potency [1]. In striking contrast, the 20-acetylated analog 12-deoxyphorbol-13-O-phenylacetate-20-acetate (DOPPA) and resiniferatoxin competed effectively only with PDBu bound to PKC-β1 and PKC-β2, with IC₅₀ values exceeding 5 µM [1]. This represents a greater than 70-fold (lower bound) to 2,500-fold difference in binding affinity between DOPP and DOPPA, directly attributable to the presence of a C-20 acetate group [1]. Thymeleatoxin also showed restricted binding, failing to compete effectively for PKC-α and PKC-ε (IC₅₀ 3–5 µM), further highlighting DOPP's uniquely broad nanomolar binding profile among structurally related phorbol esters [1].

PKC binding affinity Phorbol ester SAR Isotype pharmacology

12-Deoxyphorbolphenylacetate: Evidence-Backed Research and Industrial Application Scenarios


In Vivo Anti-Tumor Promotion Studies Requiring a Non-Toxic, Nanomolar-Potency PKC Modulator

Based on the demonstrated ID₅₀ of 0.8 nmol/pretreatment for inhibiting PMA-induced tumor promotion in the CD-1 mouse skin model, 12-deoxyphorbolphenylacetate is the optimal tool for in vivo chemical carcinogenesis studies investigating the mechanistic distinction between PKC activation and tumor promotion. Its 13.75-fold higher molar potency relative to prostratin reduces the compound quantity required per animal, lowering both procurement costs and the risk of solvent-related artifacts at high dosing volumes [1]. The compound's anti-tumor-promoting rather than tumor-promoting profile eliminates the confounding tumorigenic effects inherent to TPA/PMA-based experimental designs [1].

HIV-1 Latency Reversal Research in the Shock-and-Kill Therapeutic Paradigm

With 20–40-fold higher potency than prostratin in reactivating latent HIV-1 from infected T cell lines and a demonstrated anti-tumor-promoting safety profile, DPP is a lead-optimization candidate and reference standard for PKC-dependent latency reversal assays. Its combination of high potency, defined mechanism (PKC activation leading to NF-κB-driven HIV-1 LTR transcription), multi-faceted action (CD4/CXCR4 down-regulation), and absence of tumor-promoting activity directly addresses the two critical procurement criteria for HIV cure research: efficacy and long-term safety in a potential clinical adjuvant [2].

Dissection of Novel PKC Versus Classical PKC Isozyme Function in Epithelial Biology

The 50–100-fold selectivity of dPP for down-regulating novel PKC isozymes (δ, ε, η; ED₅₀ ≈ 1–2 nM) over classical PKC-α (ED₅₀ ≈ 100 nM), combined with its unique ability to down-regulate PKC-ε (which is retained by PMA), makes this compound the reagent of choice for loss-of-function studies targeting novel PKC signaling in keratinocytes and other epithelial cell types. Researchers designing experiments to assign specific biological responses to novel versus classical PKC isozymes should procure 12-deoxyphorbolphenylacetate rather than PMA or prostratin to achieve the necessary isozyme-level resolution [3].

PKC Activation Studies Where Morphological Transformation Is a Confounding Experimental Readout

In cell-based assays where morphological transformation (MCT) complicates the interpretation of PKC-mediated phenotypes—such as gap junctional communication studies, differentiation assays, and long-term signaling experiments in fibroblast or epithelial models—DOPP's approximately 10-fold lower MCT-inducing potency relative to TPA provides a cleaner experimental window. This property is particularly valuable for researchers using SHE cells or similar transformation-sensitive systems who require robust PKC activation without the confounding variable of concurrent transformation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Deoxyphorbolphenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.